molecular formula C22H23BO2 B14786595 4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B14786595
M. Wt: 330.2 g/mol
InChI Key: JDHNXMRCRZTIMS-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom coordinated to two oxygen atoms and a naphthalene ring substituted with a phenyl group. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 8-phenylnaphthalene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boron atom. The general reaction scheme is as follows:

[ \text{8-phenylnaphthalene-2-boronic acid} + \text{pinacol} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenyl group or the naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Various substituted naphthalene or phenyl derivatives.

Scientific Research Applications

4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane primarily involves the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boron atom in the compound acts as a nucleophile, reacting with palladium catalysts to form intermediate complexes that facilitate the coupling process. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boron-palladium complexes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the naphthalene ring and has different reactivity.

    Naphthalene-2-boronic acid: Lacks the phenyl group and has different reactivity.

    Pinacolborane: Lacks the naphthalene and phenyl groups and has different reactivity.

Uniqueness

4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane is unique due to its combination of a naphthalene ring and a phenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where other boron compounds may not be as effective.

Properties

Molecular Formula

C22H23BO2

Molecular Weight

330.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(8-phenylnaphthalen-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)18-14-13-17-11-8-12-19(20(17)15-18)16-9-6-5-7-10-16/h5-15H,1-4H3

InChI Key

JDHNXMRCRZTIMS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3C4=CC=CC=C4)C=C2

Origin of Product

United States

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